molecular formula C20H26N4O2 B7072413 N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide

N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide

Cat. No.: B7072413
M. Wt: 354.4 g/mol
InChI Key: ACQVBGZOGWOKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[35]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-26-18-11-17(20(18)8-4-3-5-9-20)23-19(25)15-12-22-24(14-15)16-7-6-10-21-13-16/h6-7,10,12-14,17-18H,2-5,8-9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVBGZOGWOKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC(=O)C3=CN(N=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide typically involves multiple steps. The starting material is often a spirocyclic ketone, which undergoes a series of reactions including alkylation, cyclization, and amide formation. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxyspiro[3.5]nonan-1-one: A related spirocyclic compound with a ketone functional group.

    N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide: A similar compound with an imidazole ring.

    N-(3-ethoxyspiro[3.5]nonan-1-yl)-5-methyl-N-propyl-1,3-oxazole-4-carboxamide: A related compound with an oxazole ring.

Uniqueness

N-(3-ethoxyspiro[3.5]nonan-1-yl)-1-pyridin-3-ylpyrazole-4-carboxamide is unique due to its specific combination of a spirocyclic structure and a pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.